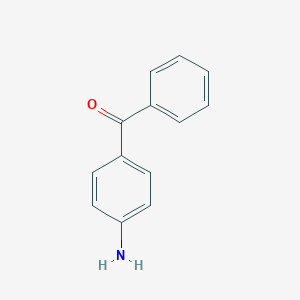

4-Aminobenzophenone

Übersicht

Beschreibung

It is a yellow crystalline powder with a melting point of 121-124°C . This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Wirkmechanismus

Target of Action

4-Aminobenzophenone, also known as p-Benzoylaniline, is a derivative of Benzophenone It is known to behave as a photosensitizer , which means it can absorb light and transfer that energy to other molecules.

Mode of Action

As a photosensitizer, this compound absorbs light energy and can transfer this energy to other molecules, causing chemical changes in those molecules . This property is often utilized in photochemical reactions .

Biochemical Pathways

Its parent compound, benzophenone, is known to interact with the gamma-aminobutyric acid (gaba) neurotransmitter system

Pharmacokinetics

Its high lipid solubility, a common characteristic of benzophenone derivatives, may aid in its absorption and distribution .

Result of Action

As a photosensitizer, it could potentially cause photochemical changes in cells and molecules . More research is needed to fully understand these effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light exposure can activate its photosensitizing properties . Additionally, the compound’s stability and activity may be affected by factors such as temperature, pH, and the presence of other chemicals .

Biochemische Analyse

Biochemical Properties

4-Aminobenzophenone is associated with 4-benzoylpyridine and it is used as a frequency doubler for semiconductor lasers . It is used in the preparation of 1-[4-[N,N-bis(trimethylsilyl)amino]phenyl]-1-phenylethylene . It is used as a precursor to prepare 1,2,3-triazoles, pyrimidotriazoles, benzothiazole and pyrimidinone derivatives . It is involved in the formation of coordination complexes with chromium (III) .

Cellular Effects

It is known that this compound behaves as a photosensitizer . Photosensitizers are molecules that absorb light and can transfer energy to other molecules, potentially influencing cellular processes.

Molecular Mechanism

It is known to behave as a photosensitizer . This suggests that it may interact with other molecules in the presence of light, potentially influencing their behavior or function.

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound . It has a melting point of 121-124 °C (lit.) and a boiling point of 246 °C (12.7517 mmHg) .

Metabolic Pathways

As a photosensitizer, it may be involved in photochemical reactions .

Transport and Distribution

It is soluble in cold water, alcohol, and ether , suggesting that it may be able to diffuse through cellular membranes.

Subcellular Localization

As a photosensitizer, it may localize to areas of the cell exposed to light .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Aminobenzophenone can be synthesized through several methods. One common method involves the reaction of 4-nitrobenzophenone with tin and hydrochloric acid, followed by the reduction of the nitro group to an amino group . Another method involves the Friedel-Crafts acylation of aniline with benzoyl chloride, followed by reduction .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-nitrobenzophenone. This process involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Aminobenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-benzoylbenzoic acid.

Reduction: The compound can be reduced to form 4-aminobenzhydrol.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products:

Oxidation: 4-Benzoylbenzoic acid.

Reduction: 4-Aminobenzhydrol.

Substitution: Products vary depending on the substituent introduced, such as nitro or halogen derivatives.

Wissenschaftliche Forschungsanwendungen

4-Aminobenzophenone has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

2-Aminobenzophenone: Similar in structure but with the amino group in the ortho position.

3-Aminobenzophenone: Similar in structure but with the amino group in the meta position.

4-Benzoylpyridine: Contains a pyridine ring instead of a benzene ring.

Uniqueness: 4-Aminobenzophenone is unique due to its para-substituted amino group, which allows for specific interactions and reactions that are not possible with its ortho or meta counterparts. This structural difference significantly influences its reactivity and applications in various fields .

Biologische Aktivität

4-Aminobenzophenone (4-ABP) is a compound that has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anti-cancer applications. This article delves into the various aspects of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of benzophenone, characterized by an amino group at the para position of one of its phenyl rings. Its chemical formula is C13H11NO, and it exhibits properties that make it suitable for various applications in medicinal chemistry.

Anti-Inflammatory Activity

Research has demonstrated that 4-ABP exhibits significant anti-inflammatory properties. A notable study by Ottosen et al. (2018) reported that 4-ABP inhibits pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated human peripheral blood mononuclear cells (PBMC). The reported IC50 values were 159 nM for TNF-α and 226 nM for IL-1β . Further structure-activity relationship (SAR) studies revealed that certain analogues of 4-ABP exhibited even greater potency, with IC50 values as low as 4 nM for TNF-α inhibition .

Table 1: Anti-Inflammatory Activity of this compound and Analogues

| Compound | Target Cytokine | IC50 (nM) |

|---|---|---|

| This compound | TNF-α | 159 |

| This compound | IL-1β | 226 |

| Analogue A | TNF-α | 4 |

| Analogue B | IL-1β | 14 |

Antioxidant Activity

In addition to its anti-inflammatory effects, 4-ABP has been evaluated for its antioxidant properties. Khanum et al. synthesized various amine-containing benzophenone analogues and assessed their ability to scavenge free radicals. One analogue demonstrated a significant inhibition of TNF-α (54%) and IL-6 (97%) at a concentration of 10 μM, indicating a strong antioxidant potential alongside reduced cytotoxicity .

Anti-Cancer Activity

The anti-cancer properties of 4-ABP have also been investigated. A study conducted by Shashikanth et al. (2006) explored the effects of substituted benzophenone analogues on Ehrlich ascites tumor (EAT) cells. One specific compound demonstrated a remarkable anti-tumor activity of 61% in vitro, with an impressive survival rate of 86% in vivo over a period of 23 days . The underlying mechanism was linked to the activation of apoptotic pathways, including the overexpression of p53 and the activation of caspase-3.

Table 2: Anti-Cancer Activity of Benzophenone Derivatives

| Compound | Cell Line | % Inhibition | Survival Rate (%) |

|---|---|---|---|

| Compound A | EAT Cells | 61 | - |

| Compound B | EAT Cells | - | 86 (23 days) |

Mechanistic Insights

The mechanisms through which 4-ABP exerts its biological effects involve multiple pathways. For instance, its role as a p38 MAPK inhibitor has been highlighted in various studies, indicating that it interferes with signaling pathways crucial for cytokine production and inflammation . Moreover, the compound's ability to inhibit VEGF-A translation suggests potential applications in cancer therapy by targeting tumor angiogenesis .

Eigenschaften

IUPAC Name |

(4-aminophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKHNGHPZZZJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061557 | |

| Record name | Methanone, (4-aminophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-41-3 | |

| Record name | 4-Aminobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (4-aminophenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (4-aminophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VH7LQN5JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.